N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with three methoxy groups and two fluoroethyl groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with N,N-bis(2-fluoroethyl)amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The fluoroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid derivatives.
Reduction: Formation of N,N-bis(2-fluoroethyl)-3,4,5-trimethoxyaniline.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its cytotoxic properties and potential as an anticancer agent.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide involves its interaction with cellular components. The compound may target specific enzymes or receptors, leading to the disruption of cellular processes. The fluoroethyl groups can form covalent bonds with nucleophilic sites in proteins or DNA, resulting in cytotoxic effects. The methoxy groups may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-chloroethyl)-3,4,5-trimethoxybenzamide: Similar structure but with chloroethyl groups instead of fluoroethyl groups.
N,N-bis(2-fluoroethyl)-4-methoxybenzamide: Similar structure but with a single methoxy group at the para position.
N,N-bis(2-fluoroethyl)-3,4,5-trimethoxyphenylacetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness
N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide core, which can influence its chemical reactivity and biological activity. The fluoroethyl groups also contribute to its distinct properties, such as increased stability and potential for covalent interactions with biological targets.
Properties
CAS No. |
2262-24-0 |
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Molecular Formula |
C14H19F2NO4 |
Molecular Weight |
303.30 g/mol |
IUPAC Name |
N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C14H19F2NO4/c1-19-11-8-10(9-12(20-2)13(11)21-3)14(18)17(6-4-15)7-5-16/h8-9H,4-7H2,1-3H3 |
InChI Key |
OQBASORGUWVWGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CCF)CCF |
Origin of Product |
United States |
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